molecular formula C17H22N2O6S2 B3011531 4-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 1448132-53-3

4-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Cat. No.: B3011531
CAS No.: 1448132-53-3
M. Wt: 414.49
InChI Key: SOZKZIVWNLGDHC-UHFFFAOYSA-N
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Description

4-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic compound that features a combination of functional groups, including a methoxyphenyl group, a piperidine ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a sulfonylation reaction, where a sulfonyl chloride derivative reacts with the piperidine intermediate.

    Formation of the Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving a nitrile oxide intermediate and an alkyne.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

    4-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole: shares structural similarities with other sulfonyl piperidine derivatives and isoxazole-containing compounds.

    This compound: is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its ability to combine the properties of its constituent functional groups, resulting in a compound with potential applications across multiple fields. Its structure allows for versatile chemical modifications, making it a valuable tool in research and development.

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O6S2/c1-12-17(13(2)25-18-12)27(22,23)19-10-8-16(9-11-19)26(20,21)15-6-4-14(24-3)5-7-15/h4-7,16H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZKZIVWNLGDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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